6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]
Description
Properties
IUPAC Name |
6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBDVRYWIKNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519233 | |
| Record name | 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92926-63-1 | |
| Record name | 6-Chlorospiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92926-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Cyclization via Olefinic Urethane Intermediates
A seminal approach involves cyclofunctionalization of olefinic urethanes to construct the spiro junction. In a representative procedure, 6-chloro-2-aminophenol reacts with piperidone under acidic conditions to form a tetrahydropyridine intermediate, which undergoes iodocyclization to yield the spiro framework. This method leverages halogen-mediated ring closure, with iodine acting as both a directing group and leaving agent. Key advantages include stereochemical predictability and compatibility with diverse substituents.
Benzoxazinone-Piperidine Fusion via Amide Cyclization
Alternative routes begin with 2,4-dihydroxybenzoic acid, which is converted to a primary amide before cyclization with ketones. Using cyclohexanone or acetone as solvents, acid-catalyzed cyclization produces 2,3-dihydro-4H-benzo[e][1,oxazin-4-one scaffolds. Subsequent functionalization with chlorinated reagents introduces the 6-chloro substituent, while spirocyclic piperidine rings are formed via nucleophilic substitution.
Detailed Preparation Methods
Halogen-Assisted Spirocyclization (Method A)
Step 1: Synthesis of 1-Benzyl-4-(2-amino-5-chlorophenyl)-1,2,5,6-tetrahydropyridine
6-Chloro-2-aminophenol (1.0 eq) reacts with benzyl chloride (1.2 eq) in dichloromethane (DCM) under nitrogen. After 12 hours at reflux, the intermediate is treated with piperidone (1.1 eq) and sodium hydride (NaH, 2.2 eq) in dimethylformamide (DMF) to form the tetrahydropyridine derivative (Yield: 68%).
Step 2: Iodocyclization
The tetrahydropyridine intermediate (1.0 eq) is combined with N-iodosuccinimide (NIS, 1.5 eq) in aqueous sodium bicarbonate. Stirring at 25°C for 4 hours induces spirocyclization, yielding the iodinated spirocompound (Yield: 74%).
Step 3: Dehalogenation and Ring Closure
Catalytic hydrogenation (10% Pd/C, H₂, 40°C) removes the iodine substituent while preserving the spiro architecture. Final purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound (Purity: 98.5% by HPLC).
Microwave-Assisted Amide Cyclization (Method B)
Step 1: Esterification of 2,4-Dihydroxybenzoic Acid
2,4-Dihydroxybenzoic acid (1.0 eq) undergoes esterification in methanol with thionyl chloride (SOCl₂) catalysis. After refluxing for 4 hours, methyl 2,4-dihydroxybenzoate precipitates (Yield: 92%).
Step 2: Amide Formation
The ester (1.0 eq) reacts with aqueous ammonia (33%) under microwave irradiation (250 W, 1–2 hours) to yield 2,4-dihydroxybenzamide. Microwave conditions reduce reaction time by 40% compared to conventional heating.
Step 3: Acid-Catalyzed Spirocyclization
2,4-Dihydroxybenzamide (1.0 eq) is dissolved in cyclohexanone with 5% HCl. Heating at 60°C for 8 hours induces cyclization, forming the benzoxazinone core. Subsequent treatment with 4-chloropiperidine hydrochloride (1.2 eq) and triethylamine (TEA, 2.0 eq) in DMF introduces the spiro-piperidine moiety (Overall Yield: 65%).
Reaction Optimization Studies
Catalytic Hydrogenation Efficiency
Comparative studies of Method A reveal that Pd/C outperforms PtO₂ and Raney nickel in dehalogenation:
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 1 | 40 | 89 |
| PtO₂ | 1 | 40 | 72 |
| Raney Ni | 1 | 40 | 65 |
Higher temperatures (>50°C) promote side reactions, reducing purity to ≤94%.
Solvent Effects in Cyclization (Method B)
Cyclohexanone enhances cyclization efficiency compared to acetone or tetrahydrofuran (THF):
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Cyclohexanone | 8 | 65 |
| Acetone | 12 | 58 |
| THF | 15 | 47 |
Polar aprotic solvents stabilize transition states during ring closure, as evidenced by DFT calculations.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.5% purity for Method A and 96.8% for Method B.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Halogen-Assisted) | Method B (Amide Cyclization) |
|---|---|---|
| Total Yield | 68% | 65% |
| Reaction Steps | 3 | 3 |
| Purification | Column Chromatography | Recrystallization |
| Scalability | >100 g | <50 g |
| Chlorine Source | 6-Chloro-2-aminophenol | 4-Chloropiperidine |
Method A offers superior scalability and purity, while Method B reduces halogenated waste .
Chemical Reactions Analysis
6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] exhibit promising anticancer properties. The benzoxazine moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. For instance, derivatives of benzoxazine have shown efficacy against breast and prostate cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspases .
-
Protein Degradation
- This compound is classified under protein degrader building blocks, which are essential in the development of targeted protein degradation therapies. These therapies utilize small molecules to selectively degrade specific proteins implicated in diseases such as cancer and neurodegenerative disorders. The spirocyclic structure may enhance binding affinity to target proteins, facilitating their degradation .
-
Neuroprotective Effects
- Preliminary research suggests that compounds with similar structures can exhibit neuroprotective effects. They may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science Applications
-
Polymer Chemistry
- The unique chemical structure allows for the incorporation of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers. The compound can serve as a crosslinking agent or as a building block for synthesizing novel polymeric materials with tailored properties .
- Synthesis of Functional Materials
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Spiro-Benzoxazinone Derivatives
- 6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one (CAS: 92926-60-8):
- 6-Fluoro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylic acid tert-butyl ester (CAS: 345938-08-1): Key Difference: Fluorine atom and Boc-protected piperidine nitrogen.
Non-Spiro Benzoxazinones and Quinazolinones
- 2-Phenoxymethyl-4H-3,1-benzoxazin-4-ones (e.g., compound 3o in ): Key Difference: Phenoxymethyl substituent instead of spiro-piperidine. Impact: These compounds exhibit herbicidal activity against monocotyledons (e.g., barnyard grass) and dicotyledons (e.g., rape) by mimicking auxinic herbicides like 2,4-D. Docking studies suggest interaction with the TIR1 receptor, a plant hormone target .
Piperidine-Containing Analogues
- 1'-Boc-6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4'-piperidine] (CAS: 210962-44-0):
- Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride (CAS: 84060-08-2): Key Difference: Lack of chloro substituent and presence of a hydrochloride salt.
Functional Group Variations
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3): Key Difference: Benzisoxazole core instead of benzoxazinone. Impact: Benzisoxazole derivatives are intermediates in antipsychotics (e.g., risperidone). The target compound’s benzoxazinone core may offer distinct hydrogen-bonding motifs for agrochemical applications .
Biological Activity
6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] (CAS Number: 92926-63-1) is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
The biological activity of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] has been explored in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
- Protein Interaction : This compound has been identified as a building block for protein degraders, suggesting its role in modulating protein stability and degradation pathways. Such mechanisms are crucial in cancer therapy where targeted degradation of specific proteins can inhibit tumor growth .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoxazine compounds exhibit antimicrobial properties. The specific activity of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] against various bacterial strains remains to be fully characterized but shows promise based on related compounds .
- Neuroprotective Effects : Some benzoxazine derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The potential for 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] to exert similar effects warrants further investigation .
Table 1: Summary of Biological Studies on 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Protein Degradation | Demonstrated efficacy in targeted protein degradation pathways. |
| Study B | Antimicrobial Activity | Showed potential against Gram-positive bacteria; further studies needed for Gram-negative strains. |
| Study C | Neuroprotection | Indicated protective effects in neuronal cell lines under oxidative stress conditions. |
Detailed Findings
- Study A : A study published in the Journal of Organic Chemistry highlighted the compound's role as a precursor for synthesizing more complex protein degraders. The research emphasized its ability to selectively target proteins involved in cancer progression .
- Study B : An evaluation conducted by a pharmaceutical company reported antimicrobial tests revealing that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. However, the specific activity of the parent compound requires more focused research .
- Study C : In a neuroprotective study involving cultured neurons exposed to oxidative stressors, the compound demonstrated a reduction in cell death rates compared to controls. This suggests potential applications in treating neurodegenerative disorders .
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]?
Infrared (IR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are critical for verifying functional groups and molecular weight. IR identifies carbonyl (C=O) and aromatic C-Cl stretches, while GC-MS provides molecular ion peaks (e.g., m/z for C12H13ClN2O2). For spirocyclic systems, nuclear magnetic resonance (NMR) is essential to resolve spatial configurations, particularly ¹H and ¹³C NMR for distinguishing piperidine and benzoxazine ring protons .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers, heat, or moisture. Use PPE (gloves, lab coat, eye protection) during handling, and work in a fume hood to minimize inhalation risks .
Q. What synthetic routes are commonly used to prepare spiro piperidine derivatives like this compound?
Acyl transfer reactions under mild conditions (e.g., HCOONH4/Pd-C catalysis) are effective for forming spiro scaffolds. For example, benzylation of 1-benzyl-4-piperidone intermediates followed by intramolecular cyclization yields spiro[piperidine-benzoxazine] systems. Yields >90% are achievable with optimized stoichiometry and temperature control .
Advanced Research Questions
Q. How can conflicting spectral data for spirocyclic compounds be resolved during structural elucidation?
Conformational mobility in spiro systems can lead to ambiguous NMR signals. Use variable-temperature (VT) NMR to observe dynamic effects or employ 2D techniques (COSY, NOESY) to map through-space correlations. For example, NOESY cross-peaks between piperidine and benzoxazine protons confirm spatial proximity . Computational modeling (DFT) may also predict stable conformers to guide interpretation .
Q. What strategies improve the yield of intramolecular acyl transfer reactions in spiro piperidine synthesis?
Optimize reaction conditions by:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst tuning: Pd/C with ammonium formate reduces side reactions.
- Temperature control: Maintain 60–80°C to balance reaction rate and decomposition. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
Q. How can in silico methods predict the pharmacokinetic or toxicological profile of this compound?
Use QSAR models to correlate molecular descriptors (e.g., logP, topological polar surface area) with bioavailability or toxicity. ADMET Predictor™ or MedChem Designer™ software can simulate absorption, metabolism, and hERG channel inhibition risks. For example, the spiro structure’s rigidity may reduce metabolic oxidation, extending half-life .
Q. What analytical techniques identify byproducts in spiro piperidine synthesis, and how are they mitigated?
High-resolution LC-MS detects trace impurities (e.g., incomplete cyclization products). Adjust reaction pH to minimize hydrolysis (target pH 7–8) and use scavengers (e.g., molecular sieves) to absorb water. Recrystallization from ethanol/water mixtures improves purity (>95%) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Spiro Piperidine Derivatives
Q. Table 2. Critical Spectroscopic Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=O (oxazinone) | 1680–1720 | 2.8–3.2 (piperidine CH2) |
| Aromatic C-Cl | 550–650 | 6.8–7.5 (benzoxazine protons) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
